molecular formula C27H29N3O2S B2431892 1-(4-Benzylpiperidin-1-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one CAS No. 1171765-52-8

1-(4-Benzylpiperidin-1-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one

Cat. No.: B2431892
CAS No.: 1171765-52-8
M. Wt: 459.61
InChI Key: WBJLOXFHQTYXOF-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperidin-1-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one is a useful research compound. Its molecular formula is C27H29N3O2S and its molecular weight is 459.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Imidazo[2,1-b]thiazol derivatives, including compounds structurally related to 1-(4-Benzylpiperidin-1-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one, have been synthesized for various research applications. For instance, Azimi et al. (2014) reported the synthesis of similar compounds, emphasizing the importance of these molecules in chemical research and development Azimi, Tahazadeh, & Kamari, 2014.

Antimicrobial and Antitubercular Activity

  • These compounds have demonstrated significant potential in antimicrobial research. Shankerrao et al. (2017) synthesized imidazothiazole derivatives and tested them for antimicrobial activities, showing promising results Shankerrao, Bodke, & Santoshkumar, 2017.
  • Güzeldemirci and Küçükbasmacı (2010) explored the synthesis and antimicrobial activity evaluation of triazoles and thiadiazoles bearing the imidazo[2,1-b]thiazole moiety, indicating their effectiveness against a range of microbes Güzeldemirci & Küçükbasmacı, 2010.
  • Additionally, Anusha et al. (2015) reported the anti-tuberculosis activity of adamantyl-imidazolo-thiadiazoles, highlighting the potential of these compounds in tuberculosis research Anusha, Baburajeev Cp, Mohan, et al., 2015.

Anticancer Research

  • The utility of imidazo[2,1-b]thiazole derivatives in anticancer research is also noteworthy. Ding et al. (2012) synthesized compounds based on this moiety and evaluated their cytotoxicity against cancer cell lines, identifying potential therapeutic agents Ding, Chen, Zhang, et al., 2012.
  • Kamal et al. (2014) designed chalcone conjugates with an imidazo[2,1-b]thiazole scaffold and found them effective as microtubule-destabilizing agents in cancer cell lines Kamal, Balakrishna, Nayak, et al., 2014.

Sensor Development

  • Imidazo[2,1-b]thiazole-based compounds have also been used in the development of sensors. Moradi et al. (2020) synthesized benzo[d]imidazo[2,1-b]thiazole-based sensors for the detection of Zn2+ ions, demonstrating the applicability of these compounds in analytical chemistry Moradi, Molavipordanjani, Hosseinimehr, & Emami, 2020.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2S/c1-32-24-10-7-22(8-11-24)25-18-30-23(19-33-27(30)28-25)9-12-26(31)29-15-13-21(14-16-29)17-20-5-3-2-4-6-20/h2-8,10-11,18-19,21H,9,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJLOXFHQTYXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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